1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone, commonly referred to as BMS-816336, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of metabolic diseases such as type 2 diabetes and metabolic syndrome. This compound functions as a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which plays a critical role in cortisol metabolism and glucose homeostasis.
BMS-816336 is classified as a small molecule drug candidate, specifically designed to inhibit the 11β-hydroxysteroid dehydrogenase type 1 enzyme. Its structural characteristics include a hydroxyazetidine moiety and an adamantyl group, which contribute to its biological activity.
The synthesis of 1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (chromatography) are crucial for optimizing yield and purity .
The molecular structure of BMS-816336 features a complex arrangement of rings and functional groups:
The molecular formula for BMS-816336 is CHNO, with a molecular weight of approximately 314.43 g/mol. The compound exhibits specific stereochemistry, which is essential for its biological activity .
BMS-816336 undergoes various chemical reactions typical for small molecules:
These reactions are important for understanding the stability and reactivity of BMS-816336 in biological systems .
The mechanism of action of BMS-816336 primarily involves its selective inhibition of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This enzyme converts cortisone into active cortisol in tissues such as adipose tissue and liver:
Preclinical studies have demonstrated that BMS-816336 effectively lowers blood glucose levels in animal models by modulating cortisol metabolism .
BMS-816336 is a solid at room temperature with moderate solubility in organic solvents like DMSO (dimethyl sulfoxide) but limited solubility in water. Its melting point and boiling point are yet to be extensively characterized in literature.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in various chemical transformations typical for organic compounds containing hydroxyl and amine functionalities .
BMS-816336 has been investigated for its potential use in treating:
Research continues into its efficacy and safety profile through clinical trials aimed at establishing its therapeutic value .
11β-Hydroxysteroid dehydrogenase type 1 (11β-Hydroxysteroid Dehydrogenase Type 1) is a NADPH-dependent enzyme primarily expressed in liver, adipose tissue, and the central nervous system. It functions as a reductase, catalyzing the conversion of inactive cortisone to active cortisol within specific tissues. This localized reactivation of glucocorticoids is a critical regulatory mechanism for metabolic homeostasis. Elevated intracellular cortisol levels resulting from dysregulated 11β-Hydroxysteroid Dehydrogenase Type 1 activity are directly implicated in the pathogenesis of metabolic disorders, including insulin resistance, visceral adiposity, dyslipidemia, and hypertension – core components of type 2 diabetes mellitus and metabolic syndrome. Preclinical models demonstrate that adipose-specific overexpression of 11β-Hydroxysteroid Dehydrogenase Type 1 recapitulates the metabolic syndrome phenotype, while genetic knockout or pharmacological inhibition confers protective effects, improving insulin sensitivity and glucose tolerance, and reducing hepatic gluconeogenesis and adipocyte differentiation. The pivotal role of 11β-Hydroxysteroid Dehydrogenase Type 1 in amplifying tissue-specific glucocorticoid action, independent of circulating cortisol levels, established it as a compelling therapeutic target for modulating glucocorticoid-related metabolic dysregulation without the systemic side effects associated with global glucocorticoid receptor antagonism [3] [5] [10].
Table 1: Key Functional Differences Between 11β-Hydroxysteroid Dehydrogenase Type 1 and 11β-Hydroxysteroid Dehydrogenase Type 2
| Property | 11β-Hydroxysteroid Dehydrogenase Type 1 | 11β-Hydroxysteroid Dehydrogenase Type 2 |
|---|---|---|
| Primary Reaction | Reduction (cortisone → cortisol) | Dehydrogenation (cortisol → cortisone) |
| Cofactor Dependence | NADPH | NAD+ |
| Tissue Distribution | Liver, adipose tissue, brain, skeletal muscle, vascular tissue | Kidney, colon, salivary glands, placenta |
| Physiological Role | Intracellular glucocorticoid regeneration | Protection of mineralocorticoid receptor from glucocorticoid occupancy |
| Link to Disease | Type 2 diabetes, metabolic syndrome, obesity, cognitive decline | Apparent mineralocorticoid excess syndrome, hypertension |
| Inhibition Goal | Reduce local cortisol levels in metabolic tissues | Maintain cortisol inactivation to prevent electrolyte imbalance |
The discovery of 1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone (BMS-816336) emerged from systematic medicinal chemistry efforts focused on adamantyl acetamide derivatives. Initial lead compounds featured a simple adamantane core substituted with a phenyl ring at the C2 position. While these demonstrated affinity for 11β-Hydroxysteroid Dehydrogenase Type 1, they suffered from suboptimal potency, poor metabolic stability, and insufficient selectivity over the closely related isoform 11β-Hydroxysteroid Dehydrogenase Type 2. Key structural optimizations were implemented:
Table 2: Impact of Key Structural Modifications on Inhibitor Properties in Adamantyl Acetamide Series
| Structural Feature | Representative Compound Change | Impact on 11β-HSD1 IC50 | Impact on 11β-HSD2 Selectivity | Key ADME/Tox Improvements |
|---|---|---|---|---|
| Adamantyl C6 Unsubstituted | Lead Compound | ~100 nM | ~100-fold | Low-moderate oral bioavailability |
| Adamantyl C6 Hydroxy (6S) | BMS-816336 | 3.0 nM | >10,000-fold | ↑ Solubility, ↑ Metabolic stability |
| (2R,6R) Configuration | Stereoisomer of BMS-816336 | >1000 nM | Poorly defined | N/A |
| Morpholine Cap | Predecessor of BMS-816336 | ~20 nM | ~1,000-fold | ↓ Solubility, Potential CYP interactions |
| 3-Hydroxyazetidine Cap | BMS-816336 | 3.0 nM | >10,000-fold | ↑ Solubility, ↓ Lipophilicity (cLogP), ↓ CYP inhibition |
| 2-(4-Fluorophenyl) Adamantyl | CID 24744018 (PubChem) | Data not fully available | Data not fully available | Often ↓ Metabolic stability |
Achieving exceptional selectivity for 11β-Hydroxysteroid Dehydrogenase Type 1 over 11β-Hydroxysteroid Dehydrogenase Type 2 (>10,000-fold for BMS-816336) was paramount to avoid potential adverse effects related to mineralocorticoid pathways (e.g., hypertension, hypokalemia) regulated by 11β-Hydroxysteroid Dehydrogenase Type 2. Computational methods played an indispensable role in understanding the structural basis for selectivity and guiding the design of BMS-816336:
Table 3: Summary of Key Computational Methods and Results for BMS-816336 Design and Selectivity Analysis
| Computational Method | Primary Application in BMS-816336 Discovery | Key Insights Gained | Validation |
|---|---|---|---|
| X-ray Crystallography (PDB:5PGY) | Provided high-resolution structure of inhibitor bound to 11β-HSD1 mutant (L262R, F278E) | Identified critical H-bonds: Adamantyl 6-OH to Tyr183/Ser170; Azetidine OH to solvent/backbone; Adamantyl core hydrophobic packing. | Confirmed predicted binding mode from docking. |
| Molecular Docking | Screening virtual libraries; Pose prediction for designed analogs; Docking into 11β-HSD2 homology model. | Predicted optimal (2S,6S) stereochemistry fit; Explained >10,000-fold selectivity via steric/electronic clashes in 11β-HSD2. | Docked poses matched X-ray structure; Predicted selectivity matched biochemical data. |
| Pharmacophore Modeling | Virtual screening for novel chemotypes; Defining essential features for 11β-HSD1 inhibition vs. 11β-HSD2. | Defined necessity of HBD (adamantyl OH), two HBA (carbonyl, azetidine OH), hydrophobic features. | Retrieved known actives; Guided design of azetidine cap. |
| 3D-QSAR (CoMFA/CoMSIA) | Quantifying steric, electrostatic, hydrophobic fields governing potency and selectivity. | Identified favorable H-bond donor field near C6 adamantyl; Unfavorable steric bulk near azetidine cap for selectivity. | High q² values (>0.5) for test set predictions. |
| Molecular Dynamics (MD) | Assessing complex stability; Understanding dynamic basis of selectivity. | Demonstrated stable H-bond network in 11β-HSD1; Showed unstable binding/partial expulsion from 11β-HSD2. | Correlated with measured IC50 and kinetic selectivity. |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6